1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid
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Overview
Description
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid is a complex organic compound that features a thiazole ring, a pyrazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the propanoic acid moiety is introduced. Common reagents used in these reactions include thiourea, bromine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also feature a thiazole ring and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds with a fluorophenyl group share similar chemical properties and reactivity.
Pyrazole derivatives: These compounds have a pyrazole ring and are studied for their biological activities.
Uniqueness
1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethylpyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-10-14(7-8-16(22)23)11(2)21(20-10)17-19-15(9-24-17)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNODBWETVLFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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